N,N'-bis[3-(acetylamino)phenyl]pentanediamide
Overview
Description
N,N’-bis[3-(acetylamino)phenyl]pentanediamide is an organic compound with the chemical formula C21H22N2O4 It is characterized by the presence of two acetylamino groups attached to phenyl rings, which are further connected by a pentanediamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[3-(acetylamino)phenyl]pentanediamide typically involves the reaction of 3-acetylaminobenzoic acid with pentanediamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[3-(acetylamino)phenyl]pentanediamide may involve a similar synthetic route but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[3-(acetylamino)phenyl]pentanediamide can undergo various chemical reactions, including:
Oxidation: The acetylamino groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the acetylamino groups.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis[3-(acetylamino)phenyl]pentanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-bis[3-(acetylamino)phenyl]pentanediamide involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, modulating their function and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3-(aminophenyl)]pentanediamide: Similar structure but lacks the acetyl groups.
N,N’-bis[3-(acetylamino)phenyl]ethanediamide: Similar structure but with a shorter diamide chain.
Uniqueness
N,N’-bis[3-(acetylamino)phenyl]pentanediamide is unique due to the presence of both acetylamino groups and a pentanediamide chain, which confer specific chemical and biological properties
Properties
IUPAC Name |
N,N'-bis(3-acetamidophenyl)pentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14(26)22-16-6-3-8-18(12-16)24-20(28)10-5-11-21(29)25-19-9-4-7-17(13-19)23-15(2)27/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXJUCSEUVWZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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